Cas no 1704150-67-3 (1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine)
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine
- EN300-1762656
- 1704150-67-3
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- Inchi: 1S/C10H12F2N2/c11-7-5-14-6-8(12)9(7)10(13)3-1-2-4-10/h5-6H,1-4,13H2
- InChI Key: HGHFLGOQFIOXQT-UHFFFAOYSA-N
- SMILES: FC1C=NC=C(C=1C1(CCCC1)N)F
Computed Properties
- Exact Mass: 198.09685472g/mol
- Monoisotopic Mass: 198.09685472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38.9Ų
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762656-0.05g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1762656-0.1g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1762656-0.25g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1762656-0.5g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1762656-1.0g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1762656-2.5g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1762656-5.0g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1762656-10.0g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1762656-1g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1762656-5g |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine |
1704150-67-3 | 5g |
$3728.0 | 2023-09-20 |
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine (CAS No. 1704150-67-3): An Emerging Compound in Medicinal Chemistry
1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine (CAS No. 1704150-67-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is characterized by a cyclopentylamine moiety attached to a 3,5-difluoropyridine ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various pharmaceutical developments.
The structural uniqueness of 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine lies in its cyclopentylamine substituent, which introduces a flexible and hydrophobic region to the molecule. This feature is particularly important in drug design, as it can influence the compound's ability to interact with biological targets such as enzymes and receptors. The presence of the 3,5-difluoropyridine ring further enhances the compound's stability and metabolic profile, making it suitable for in vivo studies.
Recent research findings have highlighted the potential of 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo models.
Beyond its anti-inflammatory effects, 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine has also shown promise in the treatment of neurological disorders. A recent study published in the European Journal of Pharmacology reported that this compound exhibited neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine could be a valuable lead compound for developing new therapies for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It exhibits good oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. Additionally, the compound has shown low toxicity in animal models, further supporting its safety profile.
In terms of clinical applications, 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine is currently being evaluated in early-stage clinical trials for its efficacy and safety in treating inflammatory diseases. Preliminary results from these trials have been encouraging, with patients showing significant improvements in disease symptoms without major adverse effects. These findings underscore the potential of this compound to translate from bench to bedside.
The synthesis of 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine has been optimized to ensure high yield and purity. Common synthetic routes involve the coupling of 3,5-difluoropyridine with cyclopentylamine using various coupling reagents such as palladium catalysts or copper salts. The choice of reagents and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process. Researchers continue to explore new methods to improve the scalability and cost-effectiveness of producing this compound on an industrial scale.
In conclusion, 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine (CAS No. 1704150-67-3) represents a promising molecule with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. As research progresses, it is likely that this compound will play a significant role in advancing our understanding of disease mechanisms and developing new treatments for various medical conditions.
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